molecular formula C15H15N3O B11070995 2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile

2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11070995
M. Wt: 253.30 g/mol
InChI Key: ASHHFFZBYSNXGB-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with amino, methoxyphenyl, dimethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with malononitrile and a suitable amine under basic conditions to form the intermediate, which is then cyclized to yield the desired pyridine derivative . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of amino, methoxyphenyl, dimethyl, and carbonitrile groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-amino-4-(3-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-5-4-6-12(7-11)19-3/h4-7H,1-3H3,(H2,17,18)

InChI Key

ASHHFFZBYSNXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=C1C2=CC(=CC=C2)OC)C#N)N)C

Origin of Product

United States

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